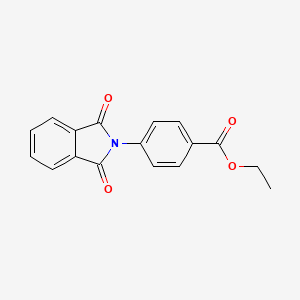

Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate

Descripción general

Descripción

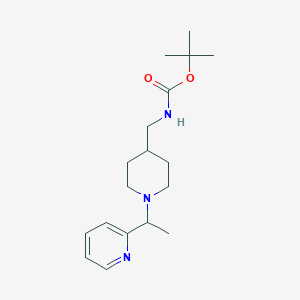

Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate is a chemical compound with the molecular formula C17H13NO4 . It has a molecular weight of 295.29 .

Synthesis Analysis

The synthesis of this compound and related compounds has been reported in the literature . One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The InChI Code for this compound is provided in some resources .Chemical Reactions Analysis

The chemical reactivity of this compound has been studied . The compound has been used in various chemical reactions, and its reactivity has been characterized using techniques like IR and 1H-NMR .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Biological Activity

Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate and its derivatives have been studied for their potential in asymmetric synthesis and biological activity. A study highlighted the efficient production of ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate, a potential intermediate for synthesizing atorvastatin, a drug that lowers cholesterol levels. This synthesis involved bioreduction using the yeast strain Pichia pastoris X-33, achieving high yield and enantiomeric excess (Zhou et al., 2011).

Antiplatelet Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives have been synthesized and evaluated for their selective anti-PAR4 (protease-activated receptor 4) activity. This study identified functional groups contributing to anti-PAR4 activity, leading to the development of compounds with comparable activity to YD-3, which could serve as guidelines for developing new antiplatelet drug candidates (Chen et al., 2008).

Anti-Juvenile Hormone Agents

Ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates have shown anti-juvenile hormone (anti-JH) activities, inducing precocious metamorphosis in silkworm larvae. The introduction of bulky alkyloxy substituents on the benzodioxan ring enhanced activity, with certain compounds significantly decreasing juvenile hormone titers (Yamada et al., 2016).

Mesogenic Schiff Bases

Research on isoindoline-1,3-dione based mesogenic Schiff bases, derivatives of this compound, revealed their potential in liquid crystal technology. These compounds displayed enantiotropic liquid crystalline behavior with Nematic texture, indicating their applications in materials science (Dubey et al., 2018).

Anticancer Agent Synthesis

The compound has been explored for its potential in the synthesis of anticancer agents. For instance, derivatives involving conjugation with 6-mercaptopurine or 2-aminothiazole have been synthesized, indicating the compound's versatility in pharmaceutical research (Nadhum & Mohammed, 2020).

Mecanismo De Acción

While the specific mechanism of action of Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate is not explicitly mentioned in the sources, related compounds have been studied for their pharmacological effects . For instance, γ-aminobutyric acid (GABA) derivatives obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid have been evaluated as anticonvulsants .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-(1,3-dioxoisoindol-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-2-22-17(21)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)16(18)20/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXXZZACBBUGDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354160 | |

| Record name | Benzoic acid, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130872-52-5 | |

| Record name | Benzoic acid, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-b]pyrazin-2(1H)-one, 3-methyl-](/img/structure/B3046728.png)

![Octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3046742.png)

![Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-](/img/structure/B3046744.png)

![Propanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B3046750.png)